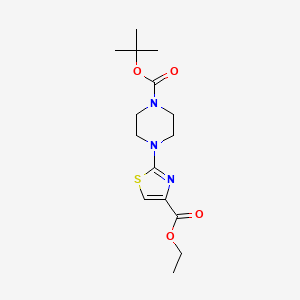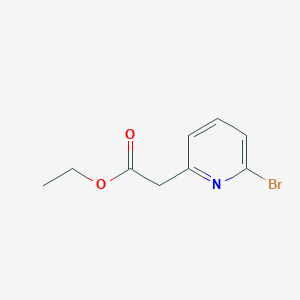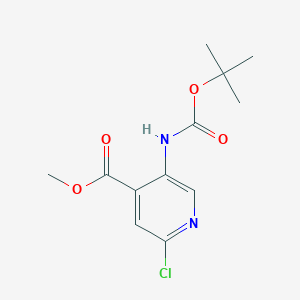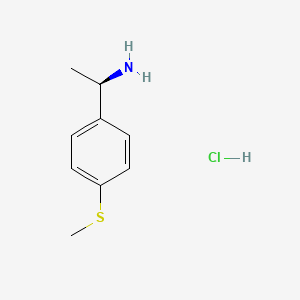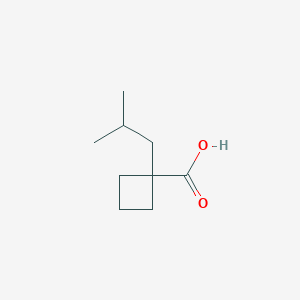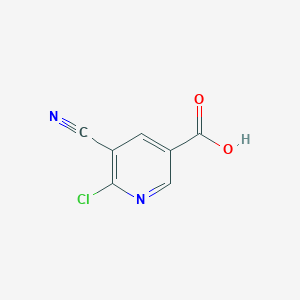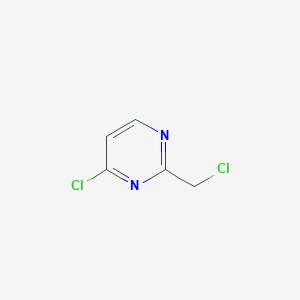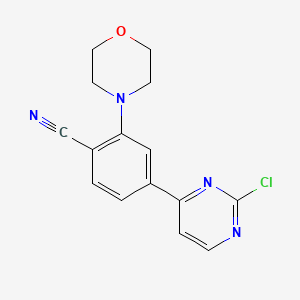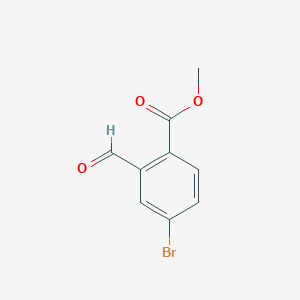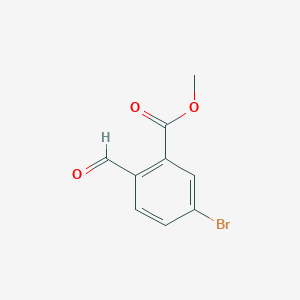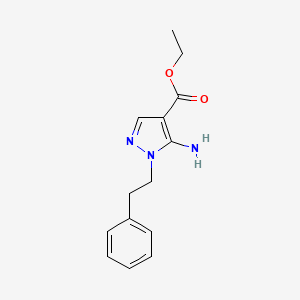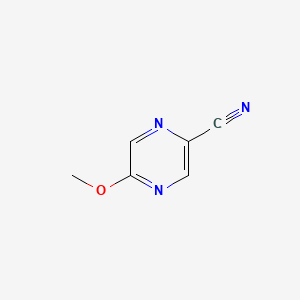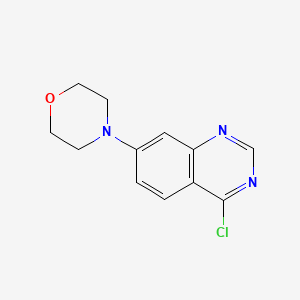
4-(4-Chloroquinazolin-7-yl)morpholine
Vue d'ensemble
Description
“4-(4-Chloroquinazolin-7-yl)morpholine” is a chemical compound with the CAS Number: 1334602-74-2 . It has a molecular weight of 249.7 .
Molecular Structure Analysis
The molecular structure of “4-(4-Chloroquinazolin-7-yl)morpholine” contains a total of 31 bonds, including 19 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrimidine .Physical And Chemical Properties Analysis
“4-(4-Chloroquinazolin-7-yl)morpholine” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Cytotoxic and Genotoxic Effects
4-anilinoquinazolines, chemically similar to 4-(4-Chloroquinazolin-7-yl)morpholine, have shown significant cytotoxic effects against various tumor cell lines. Some derivatives have demonstrated a notable inhibition of tumor cell growth, specifically in HeLa, B16, and L1210 cells. Moreover, certain compounds, like 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline, induced necrosis in tumor cells and increased filamentous actin in transformed HepG2 cells. These derivatives have also exhibited antiprotease effects, potentially contributing to their anticancer properties (Jantová et al., 2001).
Synthetic Potential in Organic Chemistry
The compound has shown potential in synthetic organic chemistry. For instance, the reaction of 4-(cyclohexen-1-yl)morpholine with 1-chlorobenzotriazole has led to the synthesis of 6-(benzotriazol-1-yl)-6-(morpholin- 4-yl)-bicyclo[3.1.0]hexane, demonstrating its applicability in complex chemical syntheses (Katritzky et al., 1994).
Molecular Structure and Chemical Properties
Studies on related morpholine compounds have elucidated their molecular structures and chemical properties, providing valuable insights for chemical synthesis and drug design. For example, the crystal structure of 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride was analyzed, revealing its potential as an intermediate in synthesizing biologically active heterocyclic compounds (Mazur et al., 2007).
Applications in Antiviral Research
The compound's derivatives have been explored for antiviral applications. For instance, a series of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine substituted sulfonamide and urea derivatives exhibited significant antiviral activity against an avian paramyxo virus, showing promise as therapeutic agents in viral infections (Selvakumar et al., 2018).
Role in Chemical Synthesis and Medicinal Chemistry
The compound and its derivatives are instrumental in chemical synthesis and have potential applications in medicinal chemistry. For example, the synthesis and characterization of some new 4-heteroaryl quinazoline and fused triazolo quinazoline derivatives have been detailed, showcasing the compound's versatility in creating novel chemical entities with potential therapeutic uses (El-Badry et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-chloroquinazolin-7-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-10-2-1-9(7-11(10)14-8-15-12)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFIGWQWNINBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloroquinazolin-7-yl)morpholine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

